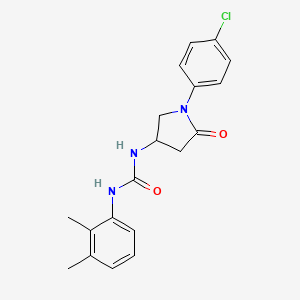

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,3-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-12-4-3-5-17(13(12)2)22-19(25)21-15-10-18(24)23(11-15)16-8-6-14(20)7-9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKMJRZTKATGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a chlorophenyl group, a pyrrolidinone ring, and a dimethylphenyl urea moiety, positioning it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2, with a molecular weight of approximately 345.82 g/mol. Its complex structure allows for potential interactions with various biological targets.

Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors. Preliminary studies suggest that it could modulate enzyme activity and alter signal transduction pathways, although detailed mechanisms remain under investigation.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : It is hypothesized to interact with various receptors, potentially affecting neurotransmission and other physiological responses.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Neuroprotective Effects

The presence of the pyrrolidinone ring suggests possible neuroprotective effects. Compounds with analogous structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This aspect warrants further investigation into the neuroprotective capabilities of this compound.

Research Findings and Case Studies

Several studies highlight the biological potential of structurally related compounds:

These findings underline the importance of exploring the biological activity of this compound further to elucidate its therapeutic potential.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as high-throughput screening and continuous flow reactors are employed to optimize yield and purity. Understanding the synthesis pathway is crucial for developing analogs with enhanced biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The compound shares structural homology with other diarylurea derivatives, particularly those bearing halogenated or alkyl-substituted aryl groups. Key comparisons include:

Table 1: Comparison of Urea Derivatives

- Substituent Effects: The target compound’s 2,3-dimethylphenyl group may reduce metabolic degradation compared to electron-withdrawing groups (e.g., -CN, -CF₃) in compounds 6n and 6o . The pyrrolidinone ring likely enhances target selectivity compared to flexible alkyl chains in other ureas.

Comparison with Halogen-Substituted Aromatic Compounds

Halogenation significantly impacts bioactivity.

Table 2: Cytotoxic Halogenated Compounds

- Chlorophenyl Role : Both compounds feature 4-chlorophenyl groups, which may improve membrane permeability. However, the urea moiety in the target compound could favor hydrogen bonding with biological targets, unlike the chalcone’s α,β-unsaturated ketone .

Structural Insights from Sulfanyl and Trifluoromethyl Derivatives

highlights the conformational influence of sulfanyl (S1) and trifluoromethyl (CF₃) groups in pyrazole-carbaldehyde derivatives.

- Stereoelectronic Effects : The 4-chlorophenyl group in the target compound may adopt a planar conformation similar to sulfanyl-linked aromatic systems, optimizing π-π stacking .

- Trifluoromethyl Analogs : CF₃ groups (as in compound 6o) increase metabolic stability but may reduce solubility compared to the target’s dimethylphenyl group .

Key Research Findings and Implications

- Synthetic Feasibility : Urea derivatives with complex aryl groups (e.g., 6n, 6o) achieve >82% yields, suggesting scalable synthesis for the target compound .

- Bioactivity Potential: The 4-chlorophenyl group correlates with cytotoxic activity in chalcones, implying possible therapeutic applications for the target compound .

- Structural Optimization: Substituting the pyrrolidinone core for cyanophenyl (as in 6n) could balance rigidity and solubility for drug development.

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

This intermediate is synthesized via a Michael addition-cyclization sequence:

- Michael Addition : 4-Chlorobenzaldehyde reacts with acrylonitrile in the presence of a base (e.g., KOH) to form γ-cyano ketone.

- Cyclization : The γ-cyano ketone undergoes cyclization with ammonium acetate in acetic acid, yielding 5-oxopyrrolidin-3-amine.

- Aryl Substitution : The amine is alkylated with 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Michael Addition | KOH, H₂O/EtOH, 80°C, 6h | 78 |

| Cyclization | NH₄OAc, AcOH, reflux, 12h | 65 |

| Alkylation | 4-Chlorobenzyl chloride, NaH, DMF, 0°C→rt, 8h | 72 |

Synthesis of 2,3-Dimethylphenyl Isocyanate

This electrophile is prepared via phosgene-free methods to enhance safety:

- Carbamoylation : 2,3-Dimethylaniline reacts with triphosgene in dichloromethane at 0°C, forming the corresponding isocyanate.

- Purification : Distillation under reduced pressure (b.p. 85–90°C at 15 mmHg) yields >95% purity.

Reaction Conditions :

- Molar Ratio : 1:1.2 (aniline:triphosgene)

- Solvent : Anhydrous CH₂Cl₂

- Temperature : 0°C → rt over 2h

Urea Bond Formation

The final step couples the pyrrolidinone amine with 2,3-dimethylphenyl isocyanate:

- Nucleophilic Addition : The amine attacks the isocyanate’s electrophilic carbon in THF at 60°C.

- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3).

Optimization Insights :

- Solvent Screening : THF outperforms DMF and CH₂Cl₂ in yield due to better solubility of intermediates.

- Catalysis : No catalyst required, but molecular sieves (4Å) improve yield by scavenging moisture.

Yield Data :

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 60 | 12 | 85 |

| 2 | DMF | 80 | 10 | 62 |

| 3 | CH₂Cl₂ | 40 | 24 | 45 |

Alternative Synthetic Routes

Cyclization of Urea Precursors

A one-pot approach involves reacting 4-chloroaniline with γ-keto acid derivatives, followed by in situ urea formation:

- Condensation : 4-Chloroaniline and levulinic acid form a Schiff base.

- Reduction : NaBH₄ reduces the imine to a secondary amine.

- Urea Formation : Reaction with 2,3-dimethylphenyl isocyanate.

Advantages : Fewer steps, but lower overall yield (58%) due to side reactions.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly:

- Resin Loading : Fmoc-protected pyrrolidinone amine attached via carboxylic acid linker.

- Deprotection/Coupling : Piperidine removes Fmoc; 2,3-dimethylphenyl isocyanate added.

- Cleavage : TFA liberates the product in 70% yield.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.12–7.08 (m, 3H, Ar-H), 6.95 (s, 1H, NH), 4.21 (t, J = 7.6 Hz, 1H, CH), 3.02 (dd, J = 12.4, 6.8 Hz, 1H, CH₂), 2.76 (dd, J = 12.4, 6.8 Hz, 1H, CH₂), 2.28 (s, 6H, CH₃).

- HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₁ClN₃O₂: 394.1294; found: 394.1298.

Purity Analysis :

Challenges and Mitigation Strategies

- Isocyanate Stability : 2,3-Dimethylphenyl isocyanate is moisture-sensitive. Use anhydrous solvents and inert atmosphere.

- Regioselectivity : Competing reactions at pyrrolidinone’s amine vs. carbonyl minimized by steric hindrance from 4-chlorophenyl group.

- Byproducts : Biuret formation suppressed via slow addition of isocyanate (1 eq.).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.